1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol
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Overview
Description
1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and a prop-2-yn-1-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol typically involves the N-alkylation of cyclobutanone with propargylamine. The reaction is carried out under basic conditions, often using a phase-transfer catalyst to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutane compounds.
Scientific Research Applications
1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-(Prop-2-yn-1-ylamino)ethan-1-ol: This compound has a similar structure but with an ethan-1-ol backbone instead of a cyclobutane ring.
1-((Prop-2-yn-1-ylamino)methyl)cyclopentan-1-ol: Similar to the target compound but with a cyclopentane ring.
Uniqueness: 1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-[(prop-2-ynylamino)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C8H13NO/c1-2-6-9-7-8(10)4-3-5-8/h1,9-10H,3-7H2 |
InChI Key |
FEBOQAVSBPHXOJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCC1(CCC1)O |
Origin of Product |
United States |
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